molecular formula C15H12O3 B190322 2,2'-Dihydroxychalcone CAS No. 15131-80-3

2,2'-Dihydroxychalcone

Cat. No.: B190322
CAS No.: 15131-80-3
M. Wt: 240.25 g/mol
InChI Key: KSHCTKZLHCSARH-UHFFFAOYSA-N
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Description

2,2’-Dihydroxychalcone is a type of chalcone, a class of organic compounds with the general formula C15H12O3. Chalcones are known for their diverse biological activities and are found in various plants. 2,2’-Dihydroxychalcone, in particular, has been studied for its potential antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Dihydroxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base such as potassium hydroxide. The reaction is typically carried out in ethanol at room temperature for 24 hours .

Industrial Production Methods: The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dihydroxychalcone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2’-Dihydroxychalcone has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing various flavonoids and other bioactive compounds.

    Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit certain enzymes and pathways.

    Industry: Utilized in the development of new materials with antioxidant properties.

Comparison with Similar Compounds

  • 2’-Hydroxychalcone
  • 4’-Hydroxychalcone
  • 2’,4’-Dihydroxychalcone

Comparison: 2,2’-Dihydroxychalcone is unique due to its specific hydroxylation pattern, which influences its biological activity and chemical reactivity. Compared to other hydroxychalcones, it has shown more potent antioxidant and enzyme inhibitory activities .

Properties

IUPAC Name

1,3-bis(2-hydroxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-13-7-3-1-5-11(13)9-10-15(18)12-6-2-4-8-14(12)17/h1-10,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHCTKZLHCSARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=CC=CC=C2O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501314576
Record name 2,2′-Dihydroxychalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15131-80-3
Record name 2,2′-Dihydroxychalcone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15131-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2′-Dihydroxychalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 2,2'-Dihydroxychalcone has been identified as a potent inhibitor of glutathione S-transferases (GSTs) []. This inhibition sensitizes cancer cells to chemotherapeutic drugs like chlorambucil and melphalan, which are detoxified through glutathione (GSH) conjugation []. Furthermore, DHC exhibits structure-dependent activation of the aryl hydrocarbon receptor (AhR) []. Upon binding to AhR, DHC induces the expression of genes such as CYP1A1, CYP1B1, and UGT1A1, particularly in colon cancer cells []. This interaction suggests a potential role for DHC in modulating AhR-mediated pathways and influencing cellular responses.

ANone: this compound is characterized by a 1,3-diaryl-prop-2-en-1-one structure, common to chalcones.

  • Molecular Formula: C15H12O3 []

A: While DHC itself is not generally recognized for catalytic properties, its synthesis and reactivity have been explored. For instance, DHC can react with dimethyl acetylenedicarboxylate, providing insights into its chemical behavior and potential synthetic applications [, ].

A: Molecular modeling studies have been instrumental in understanding the interactions of DHC with its targets. Simulations confirm the interaction of hydroxylated chalcones, including DHC, with the ligand binding domain of AhR []. These models provide valuable insights into the structure-dependent activity of DHC and its analogs as AhR ligands.

A: The position of hydroxyl groups is critical for the AhR agonist activity of DHC. Compounds with 2,2'-dihydroxy substitutions, such as this compound, 2,2',4'-trihydroxychalcone, and 2,2',5'-trihydroxychalcone, show maximum induction of AhR-responsive genes []. In contrast, other hydroxychalcones with varying hydroxyl positions exhibit low to no detectable AhR activity, highlighting the importance of the 2,2'-dihydroxy motif for potent AhR activation [].

A: While specific studies on the stability and formulation of DHC are limited within the provided literature, its sensitivity to factors like solvent, pH, and temperature has been observed in the context of its isomerization to flavanones []. These factors likely play a role in its stability and might need to be considered for potential formulations.

A: Yes, DHC demonstrates potent anti-proliferative effects against human prostate cancer cells in vitro [, ]. It induces cell cycle arrest in the S and G2 phases in LNCaP and PC3 prostate cancer cell lines []. Furthermore, DHC triggers apoptosis in prostate cancer cells without promoting accelerated cellular senescence [, ].

A: Spectrophotometry has been used to determine the equilibrium constants of DHC's conversion to its isomeric flavanone form []. Additionally, oligonucleotide microarray technology has been used to study gene expression alterations induced by DHC in prostate cancer cells [].

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